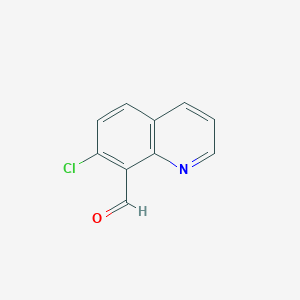
7-Chloroquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, often involves the use of α,β-unsaturated aldehydes . A study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . Another approach involves the magnesiation of 7-chloroquinoline under mild conditions, employing both batch and continuous flow conditions .
Molecular Structure Analysis
The molecular structure of this compound is derived from the quinoline structure, which is a bicyclic compound that consists of a benzene ring fused with a pyridine . The compound has a chloro group at the 7th position and a carbaldehyde group at the 8th position .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the carbaldehyde functional group can be transformed into nitriles using POCl3 and NaN3, which can subsequently be converted to amide using CH3CO2H and H2SO4 . Other reactions include the use of mixed lithium-magnesium intermediates, which are reacted with different electrophiles .
Aplicaciones Científicas De Investigación
Recent Advances in Chemistry 7-Chloroquinoline-8-carbaldehyde and its analogs have been a subject of extensive research, especially in the synthesis of quinoline ring systems and their applications in constructing fused or binary quinoline-cord heterocyclic systems. These compounds have been studied for their potential in various synthetic and biological applications (Hamama et al., 2018).
Antibacterial and Antioxidant Activities Novel chloroquinoline analogs, including various derivatives of this compound, were synthesized and evaluated for their antibacterial and antioxidant properties. These compounds demonstrated significant activity against various bacterial strains and showed strong radical scavenging activity, indicating their potential in medical applications (Abdi et al., 2021).
Molecular Docking and Binding Analysis The molecular docking analysis of novel quinoline derivatives, including those derived from this compound, was conducted to investigate their binding patterns with biological targets such as DNA gyrase and topoisomerase. This study demonstrated the potential of these compounds as antibacterial and anticancer agents (Zeleke et al., 2020).
AKT1 Inhibition for Cancer Treatment The synthesis of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives from 2-chloroquinoline-3-carbaldehydes was explored for their inhibitory effect on human AKT1, a protein involved in cancer progression. These compounds showed promising results in docking analysis, indicating their potential in preventing complications of cancers (Ghanei et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, 7-Chloroquinoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Direcciones Futuras
Quinoline derivatives, including 7-Chloroquinoline-8-carbaldehyde, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .
Mecanismo De Acción
Target of Action
Quinoline motifs, to which this compound belongs, have been recognized for their broad spectrum of bioactivity . They are often used as a core template in drug design .
Mode of Action
Quinoline derivatives have been known to undergo substitution reactions at specific positions, which may influence their interaction with biological targets .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological and pharmacological activities .
Pharmacokinetics
The ADME properties of 7-Chloroquinoline-8-carbaldehyde suggest that it has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by various Log Po/w values, suggests that it has good membrane permeability . These properties could potentially impact the compound’s bioavailability.
Result of Action
Some quinoline derivatives have demonstrated antimalarial, antimicrobial, and anticancer activities .
Action Environment
The compound’s storage conditions suggest that it should be kept in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially affect its stability.
Análisis Bioquímico
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
7-chloroquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZMEPNMRCLGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260759-71-4 |
Source


|
| Record name | 7-chloroquinoline-8-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
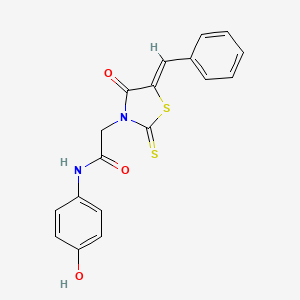
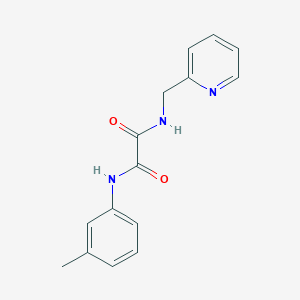
![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)
![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2833269.png)
![N-(Cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2833270.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2833271.png)
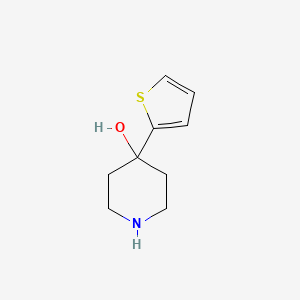

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)
![(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2833279.png)
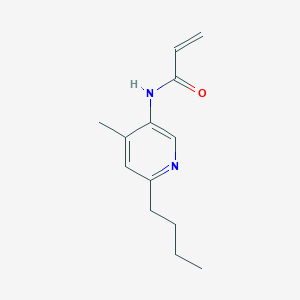
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2833285.png)
